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molecular formula C6H9F3O2 B2868360 2-Ethyl-4,4,4-trifluorobutanoic acid CAS No. 769169-19-9

2-Ethyl-4,4,4-trifluorobutanoic acid

Cat. No. B2868360
M. Wt: 170.131
InChI Key: ZNYVBGOPXCRMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07300951B2

Procedure details

A solution of diisopropylamine (17.1 g, 169 mmol) in THF (180 mL) was stirred under nitrogen at 0° C. n-Butyl lithium (n-BuLi-67.6 mL, 2.5 M in hexane) was added dropwise over 15 min and the resulting solution stirred for 0.5 h at 0° C. After this time period, the reaction was cooled to −78° C., and 4,4,4-trifluorobutyric acid (10.0 g, 70.4 mmol) in THF (20 mL) was added dropwise over 0.5 h. The resulting solution was stirred for an additional 0.5 h at −78° C. After this time period, ethyl iodide (6.19 mL, 77.4 mmol) was added dropwise over 15 min. The resulting solution was stirred for 15 min. at −78° C. then warmed to 25° C. for 24 h. After this time period, the reaction mixture was quenched by slow addition of H2O (˜20 mL). After concentration, the residue was acidified to pH 1 with 2 N aq. HCl and then extracted with Et2O (400 mL). The organic layer was then dried using MgSO4. After concentration, the resulting residue was used directly in the next reaction without further purification.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
67.6 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.19 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)[CH3:2].C([Li])CCC.[F:13][C:14]([F:21])([F:20])[CH2:15][CH2:16][C:17]([OH:19])=[O:18].C(I)C>C1COCC1>[CH2:1]([CH:16]([CH2:15][C:14]([F:21])([F:20])[F:13])[C:17]([OH:19])=[O:18])[CH3:2]

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
67.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
180 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC(CCC(=O)O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6.19 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution stirred for 0.5 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After this time period, the reaction was cooled to −78° C.
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for an additional 0.5 h at −78° C
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 15 min. at −78° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 25° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After this time period, the reaction mixture was quenched by slow addition of H2O (˜20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (400 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was then dried
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the resulting residue was used directly in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C)C(C(=O)O)CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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